Daltroban

Platelet Aggregation Thromboxane Receptor Partial Agonism

Daltroban (BM 13505, SKF 96148) is a non-prostanoid TP receptor antagonist of the benzenesulfonamide class with demonstrated partial agonist activity — a pharmacological profile distinct from silent antagonists like SQ 29,548. This intrinsic efficacy makes Daltroban an essential tool for studying biased signaling, receptor occupancy-functional response relationships, and TxA2-dependent mechanisms in cardiovascular, platelet, and pulmonary research. Its co-crystal structure with human TP receptor (PDB: 6IIV) supports rational drug design and SAR studies. Unlike prostanoid-based antagonists, Daltroban exhibits cardioprotective effects in myocardial ischemia-reperfusion models and maintains high selectivity for TxA2-mediated responses over other prostanoid and non-prostanoid vasoconstrictors. Procure with confidence for studies requiring a functionally distinct TP receptor probe.

Molecular Formula C16H16ClNO4S
Molecular Weight 353.8 g/mol
CAS No. 105218-03-9
Cat. No. B034678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaltroban
CAS105218-03-9
Synonyms4-(2-(4-chlorobenzenesulfonylamino)ethyl)benzeneacetic acid
4-(2-(4-chlorophenylsulfonylamino)ethyl)phenylacetic acid
BM 13.505
BM 13505
BM-13505
daltroban
SKF 96148
SKF-96148
Molecular FormulaC16H16ClNO4S
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CC(=O)O
InChIInChI=1S/C16H16ClNO4S/c17-14-5-7-15(8-6-14)23(21,22)18-10-9-12-1-3-13(4-2-12)11-16(19)20/h1-8,18H,9-11H2,(H,19,20)
InChIKeyIULOBWFWYDMECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daltroban (CAS 79094-20-5) for Research Procurement: A Non-Prostanoid Thromboxane A2 (TP) Receptor Antagonist


Daltroban (also known as BM 13505 or SKF 96148) is a non-prostanoid small molecule that acts as an antagonist at the thromboxane A2 (TxA2)/prostaglandin H2 (PGH2) receptor (TP receptor) [1]. It was originally developed by Boehringer Mannheim in the 1980s and has been widely used as a pharmacological tool to study the role of TxA2 in cardiovascular and other physiological systems [2]. Its molecular formula is C16H16ClNO4S with a molecular weight of 353.8 g/mol . Unlike many prostanoid-based TP antagonists, Daltroban belongs to the benzenesulfonamide chemical class and exhibits a unique pharmacological profile characterized by partial agonist activity at TP receptors [3].

Why Daltroban (CAS 79094-20-5) Cannot Be Interchanged with Other TP Receptor Antagonists


Thromboxane A2 (TP) receptor antagonists are not a homogenous class of compounds. Despite sharing a common molecular target, individual TP antagonists can exhibit vastly different pharmacological profiles that preclude simple substitution in research settings. Daltroban is chemically distinct from prostanoid-based antagonists like SQ 29,548 and has been demonstrated to possess significant intrinsic activity (partial agonism) at TP receptors [1]. This contrasts sharply with 'silent' or 'neutral' antagonists like SQ 29,548, which lack intrinsic efficacy [2]. Therefore, substituting Daltroban with another TP antagonist without accounting for these functional differences can lead to erroneous interpretations of experimental results, particularly in studies involving TP receptor signaling pathways, platelet function, or vascular reactivity [3]. The following quantitative evidence guide details these critical distinctions to inform scientifically sound procurement decisions.

Quantitative Evidence Guide for Daltroban (CAS 79094-20-5): Head-to-Head Comparisons with Key TP Receptor Antagonists


Intrinsic Activity (Partial Agonism) in Human Platelets: Daltroban vs. SQ 29,548

A direct head-to-head study demonstrated that Daltroban, unlike the 'silent' antagonist SQ 29,548, exhibits significant intrinsic activity at TP receptors. In human washed platelets, Daltroban (10 nM-100 µM) concentration-dependently induced platelet shape change, reaching a maximum amplitude of 0.83 ± 0.09 mV at 50 µM, representing 46.4 ± 4.8% of the response evoked by the full agonist U-46619 (1.78 ± 0.20 mV at 0.2 µM). In stark contrast, SQ 29,548 (10 nM-100 µM) failed to evoke any platelet shape change [1].

Platelet Aggregation Thromboxane Receptor Partial Agonism Human Washed Platelets

Inhibition of U-46619-Induced Platelet Aggregation: Daltroban vs. SQ 29,548

While both Daltroban and SQ 29,548 inhibit U-46619-induced platelet aggregation, their potencies differ significantly. Daltroban inhibits U-46619-induced aggregation of isolated human platelets with an IC50 of 77 nM (95% CI: 41-161 nM). In a direct comparison under identical conditions, SQ 29,548 was found to be at least 8-fold more potent, with an IC50 of less than 10 nM [1].

Platelet Aggregation Thromboxane Receptor Antagonist Potency IC50

Intrinsic Activity In Vivo: Daltroban vs. SQ 29,548 in Anaesthetized Rats

Daltroban's intrinsic activity is not limited to in vitro systems. In anaesthetized, open-chest Sprague-Dawley rats, Daltroban (10-2500 µg/kg, i.v.) produced dose-dependent increases in mean pulmonary arterial pressure (MPAP) and mean arterial pressure (MAP), exhibiting a bell-shaped dose-response curve characteristic of a partial agonist. At a dose of 80 µg/kg, Daltroban increased MPAP by a maximum of 12.7 ± 2.1 mmHg (ED50 = 20 µg/kg) and MAP by 42.2 ± 4.4 mmHg (ED50 = 94 µg/kg). In stark contrast, the 'silent' antagonist SQ 29,548 (10-2500 µg/kg, i.v.) failed to significantly modify any of these hemodynamic parameters [1].

In Vivo Pharmacology Pulmonary Arterial Pressure Mean Arterial Pressure Partial Agonism

Binding Affinity in Rat Vascular Smooth Muscle Cells: Daltroban vs. SQ 29,548

In rat vascular smooth muscle cells (VSMC), Daltroban (BM-13505) and SQ 29,548 exhibit different binding profiles at the TP receptor. SQ 29,548 showed a single class of binding sites with a Ki value of 1.6 nM. In contrast, the inhibition pattern for Daltroban was better fit to a two-component curve, with Ki values of 2.3 nM and 20 nM, suggesting potential heterogeneity in TP receptor binding sites or functional states [1].

Receptor Binding Ki Vascular Smooth Muscle Cells Thromboxane A2 Receptor

Selectivity Profile in Feline Pulmonary Vascular Bed: Daltroban vs. Other Agonists

Daltroban demonstrates a clear selectivity profile within the prostanoid system. In the pulmonary vascular bed of the intact-chest cat, Daltroban (5 mg/kg i.v.) significantly inhibited responses to the TxA2 mimics U-46619 and U-44069 (shifting dose-response curves to the right in a parallel, competitive manner) but had no significant effect on responses to prostaglandin (PG) F2α, PGD2, or the PGD2 metabolite 9α,11β-PGF2. It also did not alter responses to norepinephrine, serotonin, angiotensin II, or endothelin-1 [1].

Selectivity Pulmonary Vascular Bed In Vivo Pharmacology Prostaglandin Receptors

Cardioprotective Efficacy in Acute Myocardial Ischemia: Daltroban vs. Vehicle

In a cat model of acute myocardial ischemia and reperfusion, Daltroban (BM-13505) demonstrated significant cardioprotective effects. When administered at a dose of 1 mg/kg per hour i.v., Daltroban significantly reduced the area of ischemic tissue as a percentage of total left ventricular mass and total area at risk (p < 0.001) compared to vehicle-treated controls. Notably, this protective effect was achieved without significantly altering basic hemodynamic parameters (arterial blood pressure, heart rate, or their product), indicating that the benefit was not due to a reduction in myocardial oxygen demand .

Myocardial Ischemia Reperfusion Injury Cardioprotection In Vivo Efficacy

Recommended Research and Industrial Applications for Daltroban (CAS 79094-20-5) Based on Quantitative Evidence


Investigating the Functional Consequences of TP Receptor Partial Agonism

Daltroban is an essential tool for studies designed to elucidate the functional consequences of partial agonism at the TP receptor. Unlike 'silent' antagonists like SQ 29,548, Daltroban induces measurable platelet shape change and increases pulmonary arterial pressure in vivo, providing a unique pharmacological probe to study the nuances of TP receptor signaling, biased agonism, and the relationship between receptor occupancy and functional response [1].

In Vivo Models of Cardiovascular Disease Where Partial Agonism is a Relevant Variable

For preclinical studies in myocardial ischemia-reperfusion injury or atherosclerosis, Daltroban offers a distinct profile. Its partial agonist activity may contribute to its observed cardioprotective effects in cat models of acute myocardial ischemia, where it reduced infarct size without altering baseline hemodynamics . This makes Daltroban a relevant compound for testing hypotheses related to TP receptor modulation in cardiovascular pathology.

Selective Pharmacological Blockade of TxA2-Mediated Responses in Complex Biological Systems

Researchers studying the specific contribution of TxA2 in complex physiological or pathophysiological responses can rely on Daltroban's demonstrated selectivity. In the feline pulmonary vascular bed, Daltroban effectively blocks responses to TxA2 mimics while sparing responses to other prostanoids (PGF2α, PGD2) and non-prostanoid vasoconstrictors (e.g., norepinephrine, serotonin, endothelin-1) [2]. This selectivity profile is critical for isolating TxA2-dependent mechanisms.

Structural Biology and Molecular Pharmacology of the TP Receptor

Daltroban is a key reagent for structural and molecular pharmacology studies of the TP receptor. Its co-crystal structure with the human TP receptor (PDB: 6IIV) at 3.0 Å resolution provides atomic-level detail of its binding mode, which is distinct from the prostanoid-based antagonist ramatroban [3]. This structural information is invaluable for structure-activity relationship (SAR) studies and rational drug design targeting the TP receptor.

Technical Documentation Hub

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